1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
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Overview
Description
“1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride” is a chemical compound. It is also known as “3-(3-Methoxyphenoxy)piperidine hydrochloride” with a CAS Number: 902837-25-6 . It has a molecular weight of 243.73 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The density functional theory (DFT) method can be used to obtain the optimized structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 243.73 . More specific properties such as density, boiling point, and melting point are not available in the current literature.
Scientific Research Applications
Synthesis and Chemical Structure Analysis
The synthesis processes for related compounds often involve complex chemical reactions, as seen in the study of the synthesis of "3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone Hydrochloride." This process includes acetylation, reaction with piperazine, and deacetylation steps, yielding a product with a confirmed chemical structure through IR, 1HNMR, and MS, demonstrating a yield of over 56.9% (Wang Xiao-shan, 2011).
Pharmacological Evaluation
In the domain of pharmacology, certain derivatives of piperidine and related compounds have been synthesized and evaluated for their analgesic activities. For instance, a series of 3-methyl-4-(N-phenyl amido)piperidines displayed significant analgesic potency with short durations of action in vivo, highlighting the potential for developing new analgesic agents with optimal potency and desirable pharmacokinetic profiles (N. Lalinde et al., 1990).
Antimicrobial and Antioxidant Properties
The synthesis of "1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols" and their hydrochlorides has revealed moderate antibacterial activity and significant antioxidant properties in certain derivatives. This underscores the potential of these compounds in developing new antibacterial and antioxidant agents, contributing to the pharmaceutical field (Н. К. Гаспарян et al., 2011).
Chemical Library Screening for Bacterial Persisters
Screening from a chemical library identified "3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10)" as a compound capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens avenues for addressing the challenge of bacterial persistence in infections, providing a groundwork for further research in targeting persistent bacterial infections (Jun-Seob Kim et al., 2011).
Mechanism of Action
Target of Action
A similar compound, aoh1996, targets a post-translationally modified isoform of pcna (proliferating cell nuclear antigen), termed capcna, which is preferentially found in cancer cells . PCNA is crucial in the body for DNA repair .
Mode of Action
Aoh1996, a similar compound, was designed to target the partially delineated binding pocket in the l126-y133 region of pcna . This interaction inhibits the function of PCNA, which is essential for DNA replication and repair .
Biochemical Pathways
The inhibition of pcna by similar compounds can disrupt dna replication and repair processes, which are fundamental to the proliferation and survival of cancer cells .
Result of Action
Similar compounds that inhibit pcna have been shown to selectively kill cancer cells without affecting healthy tissues .
Properties
IUPAC Name |
1-(3-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-18-14-6-5-7-15(10-14)19-12-13(17)11-16-8-3-2-4-9-16;/h5-7,10,13,17H,2-4,8-9,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHPBQPGKYVEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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